

A Technical Guide to the Synthesis and Characterization of 2-Iodo-5-methoxyphenol

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Compound of Interest

Compound Name: **2-Iodo-5-methoxyphenol**

Cat. No.: **B1600464**

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Abstract

2-Iodo-5-methoxyphenol is a crucial halogenated building block in the landscape of modern organic synthesis. Its strategic placement of hydroxyl, methoxy, and iodo functional groups on the aromatic scaffold makes it a versatile precursor for the development of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The iodine atom provides a reactive handle for a variety of cross-coupling reactions, while the phenol and ether moieties allow for further functionalization. This guide presents a comprehensive, field-proven methodology for the synthesis of **2-Iodo-5-methoxyphenol** via electrophilic iodination of 3-methoxyphenol. It further details the rigorous analytical characterization required to validate the structure and purity of the final product, providing researchers and drug development professionals with a self-validating framework for its preparation and use.

Strategic Importance and Applications

2-Iodo-5-methoxyphenol serves as a key intermediate in the synthesis of a wide range of target molecules. The ortho-iodo-phenol motif is particularly valuable for constructing sterically hindered biaryl linkages through reactions like Suzuki or Stille coupling. The electron-donating nature of the hydroxyl and methoxy groups influences the electronic properties of the aromatic ring, making it a valuable component in the design of novel organic electronic materials and biologically active compounds.

Synthesis via Electrophilic Aromatic Substitution

The most direct and efficient laboratory-scale synthesis of **2-Iodo-5-methoxyphenol** involves the direct electrophilic iodination of 3-methoxyphenol. This pathway is governed by the principles of electrophilic aromatic substitution (SEAr), where the activating, ortho-, para-directing nature of the hydroxyl and methoxy groups facilitates the regioselective introduction of iodine.

Mechanistic Rationale and Regioselectivity

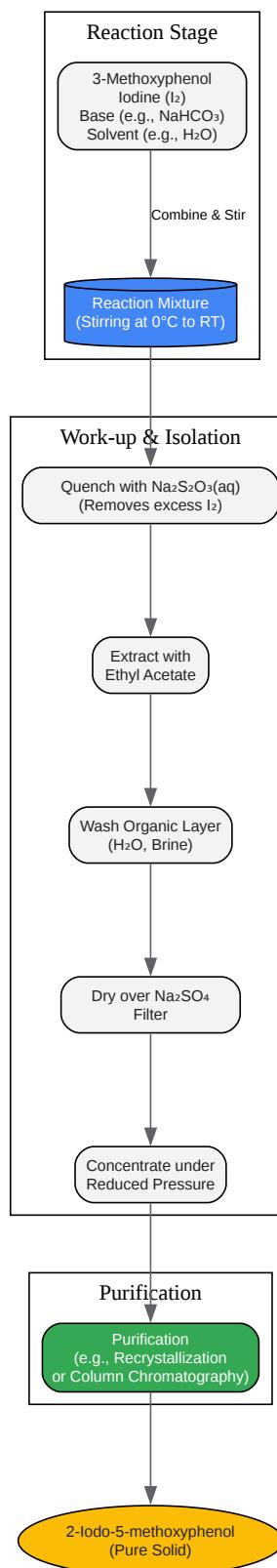
The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate electron density into the benzene ring, making it highly susceptible to electrophilic attack. Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. In 3-methoxyphenol, the positions available for substitution are C2, C4, and C6.

- Position 2: Ortho to the hydroxyl group and meta to the methoxy group.
- Position 4: Para to the hydroxyl group and ortho to the methoxy group.
- Position 6: Ortho to both the hydroxyl and methoxy groups.

The hydroxyl group is a more powerful activating group than the methoxy group. Iodination preferentially occurs at the C2 position, which is ortho to the highly activating hydroxyl group. While some formation of other isomers is possible, controlling the reaction conditions, such as temperature and the choice of iodinating agent, can significantly favor the desired 2-iodo isomer.

Visualized Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.



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Caption: Workflow for the synthesis of **2-Iodo-5-methoxyphenol**.

Detailed Experimental Protocol

This protocol is adapted from established methods for the iodination of phenols.[\[1\]](#)[\[2\]](#)

Materials & Reagents:

- 3-Methoxyphenol (CAS: 150-19-6)
- Iodine (I₂) (CAS: 7553-56-2)
- Sodium Bicarbonate (NaHCO₃) (CAS: 144-55-8)
- Sodium Thiosulfate (Na₂S₂O₃) (CAS: 7772-98-7)
- Ethyl Acetate (EtOAc) (CAS: 141-78-6)
- Anhydrous Sodium Sulfate (Na₂SO₄) (CAS: 7757-82-6)
- Brine (saturated NaCl solution)
- Deionized Water

Procedure:

- Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge 3-methoxyphenol (e.g., 5.0 g, 40.3 mmol) and deionized water (50 mL).
- Cooling: Place the flask in an ice-water bath and stir the mixture to create a slurry.
- Addition of Reagents: To the stirring slurry, add iodine (10.7 g, 42.3 mmol) followed by the portion-wise addition of sodium bicarbonate (3.7 g, 44.3 mmol) over 10-15 minutes. Vigorous gas evolution (CO₂) will be observed.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully add a 10% aqueous solution of sodium thiosulfate until the dark brown color of excess iodine dissipates, resulting in a pale yellow or colorless

mixture.

- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic extracts and wash successively with deionized water (2 x 50 mL) and brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure **2-Iodo-5-methoxyphenol**.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized **2-Iodo-5-methoxyphenol**. The data presented below serves as a benchmark for validation.

Physical and Chemical Properties

Property	Value	Source(s)
Chemical Formula	C ₇ H ₇ IO ₂	[3]
Molecular Weight	250.03 g/mol	[3]
Appearance	Solid	
Melting Point	70-75 °C	
CAS Number	41046-70-2	[3]

Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, CDCl₃)

- δ ~7.25 ppm (d, 1H): Aromatic proton at C6. Appears as a doublet due to coupling with the proton at C4.
- δ ~6.85 ppm (d, 1H): Aromatic proton at C4. Appears as a doublet due to coupling with the proton at C6.
- δ ~6.70 ppm (dd, 1H): Aromatic proton at C3. Appears as a doublet of doublets due to coupling with protons at C4 and C6.
- δ ~5.50 ppm (s, 1H): Phenolic hydroxyl proton (-OH). This peak is often broad and its chemical shift is concentration-dependent; may exchange with D₂O.
- δ 3.78 ppm (s, 3H): Methoxy group protons (-OCH₃). Appears as a singlet as there are no adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (100 MHz, CDCl₃)

- δ ~156.0 ppm: Aromatic carbon attached to the hydroxyl group (C1).
- δ ~160.5 ppm: Aromatic carbon attached to the methoxy group (C5).
- δ ~125.0 ppm: Aromatic C-H carbon (C6).
- δ ~110.0 ppm: Aromatic C-H carbon (C3).
- δ ~105.0 ppm: Aromatic C-H carbon (C4).
- δ ~85.0 ppm: Aromatic carbon attached to iodine (C2). This carbon is significantly shielded by the iodine atom.
- δ ~55.5 ppm: Methoxy carbon (-OCH₃).

FT-IR (Fourier-Transform Infrared Spectroscopy): (KBr Pellet, cm⁻¹)

- ~3400-3300 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1600, 1480\text{ cm}^{-1}$: Aromatic C=C ring stretching.
- $\sim 1250, 1040\text{ cm}^{-1}$: Asymmetric and symmetric C-O stretching of the aryl ether.
- $\sim 850\text{-}750\text{ cm}^{-1}$: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

Mass Spectrometry (MS):

- Expected $[\text{M}]^+$: $\text{m/z} \approx 250.0$. The molecular ion peak corresponding to the exact mass of the compound ($\text{C}_7\text{H}_7\text{IO}_2$) is expected at $\text{m/z} 249.9491$.[\[4\]](#)
- Fragmentation: Characteristic fragmentation may involve the loss of a methyl group ($-\text{CH}_3$) or a hydroxyl group ($-\text{OH}$).

Safety and Handling

Investigators must adhere to strict safety protocols when handling the reagents and the final product.

- **2-Iodo-5-methoxyphenol:** Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[5\]](#) Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Iodine: Toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
- 3-Methoxyphenol: Harmful if swallowed and causes skin and eye irritation.[\[6\]](#)[\[7\]](#)
- Solvents: Use flammable solvents like ethyl acetate in a fume hood away from ignition sources.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.
[\[5\]](#)[\[8\]](#)[\[9\]](#)

Conclusion

This guide provides a robust and reproducible framework for the synthesis and characterization of **2-Iodo-5-methoxyphenol**. The direct iodination of 3-methoxyphenol is an efficient method that yields a versatile chemical intermediate. The detailed characterization data supplied herein serves as a reliable standard for quality control, ensuring that researchers and developers can proceed with confidence in downstream applications. Adherence to the described protocols and safety measures is paramount for achieving successful and safe outcomes in the laboratory.

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